molecular formula C15H18N4O3 B2522691 N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methoxybenzamide CAS No. 1796966-61-4

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methoxybenzamide

Cat. No.: B2522691
CAS No.: 1796966-61-4
M. Wt: 302.334
InChI Key: AGVVWDRQWWATHL-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a dimethylamino group and a methoxy group, as well as a benzamide moiety substituted with a methoxy group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Scientific Research Applications

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 2-methoxypyrimidine with dimethylamine under controlled conditions to introduce the dimethylamino group. This is followed by the introduction of the methoxy group at the 5-position of the pyrimidine ring. The final step involves the coupling of the substituted pyrimidine with 4-methoxybenzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dimethylamino and methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methoxybenzoic acid, while reduction could produce N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methoxybenzylamine.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The dimethylamino and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar dimethylamino substitution.

    N,N-Dimethyl-4-aminopyridine: Another pyridine derivative with dimethylamino substitution.

    4-Methoxybenzamide: A simpler benzamide compound with a methoxy group.

Uniqueness

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methoxybenzamide is unique due to its specific combination of functional groups and the presence of both pyrimidine and benzamide moieties

Properties

IUPAC Name

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-19(2)13-12(9-16-15(18-13)22-4)17-14(20)10-5-7-11(21-3)8-6-10/h5-9H,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVVWDRQWWATHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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